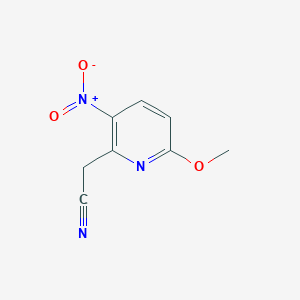

![molecular formula C7H5ClFN3 B045617 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 117275-51-1](/img/structure/B45617.png)

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

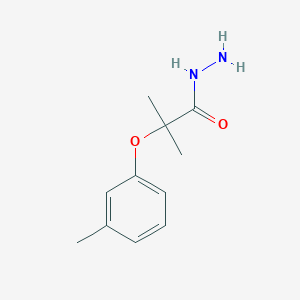

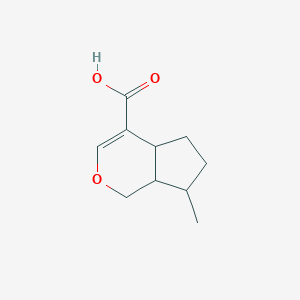

“4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

5-Amino-4-chloro-6-fluorobenzimidazole serves as a precursor in the synthesis of various pharmaceutical compounds. Its benzimidazole core is structurally similar to nucleotides, making it a valuable scaffold for developing novel drugs . It has been explored for its potential in creating new therapeutic agents, particularly due to its ability to interact with biological macromolecules.

Agricultural Chemistry

In agriculture, this compound is investigated for its role in the synthesis of pesticides and fungicides . The benzimidazole moiety is known for its antifungal properties, and the addition of fluorine atoms can enhance its biological activity, potentially leading to more effective crop protection solutions.

Materials Science

The incorporation of fluorine atoms into organic compounds like 5-amino-4-chloro-6-fluorobenzimidazole can significantly alter the physical properties of materials . This compound is studied for its application in creating novel materials with enhanced stability and unique electronic properties, which are valuable in the development of advanced technologies.

Environmental Science

Research in environmental science has explored the use of benzimidazole derivatives in the remediation of pollutants . The compound’s structure allows for the binding and removal of certain contaminants, contributing to cleaner water and soil.

Analytical Chemistry

Benzimidazole derivatives are utilized as chelating agents in analytical chemistry for the detection of metal ions . The fluorine atom in 5-amino-4-chloro-6-fluorobenzimidazole can improve the sensitivity and selectivity of these methods, aiding in the development of more accurate analytical techniques.

Biochemistry

In biochemistry, the compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically relevant molecules . It can serve as a model compound to understand the interaction between small molecules and enzymes or receptors, which is crucial for drug design.

Catalysis

The benzimidazole ring system, especially when functionalized with halogens, is known to facilitate various catalytic processes . Researchers are investigating the use of 5-amino-4-chloro-6-fluorobenzimidazole in catalysis to develop more efficient and selective reactions.

Nanotechnology

Due to its reactive functional groups, 5-amino-4-chloro-6-fluorobenzimidazole is a candidate for the synthesis of nanomaterials . It can be used to modify the surface of nanoparticles, imparting them with desired chemical properties for use in medical imaging, drug delivery, and other nanotechnological applications.

Wirkmechanismus

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-6-fluoro-1H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIGDZYGQCNDIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)N)Cl)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553181 |

Source

|

| Record name | 4-Chloro-6-fluoro-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine | |

CAS RN |

117275-51-1 |

Source

|

| Record name | 4-Chloro-6-fluoro-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 5-amino-4-chloro-6-fluorobenzimidazole in the research?

A1: [] The research article utilizes 5-amino-4-chloro-6-fluorobenzimidazole as a starting material to synthesize a series of ribosides. [] This compound reacts with a suitably protected ribose to create ribosides of asymmetrically-substituted amino-halogenobenzimidazoles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

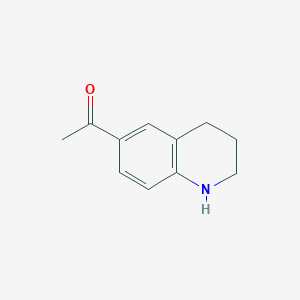

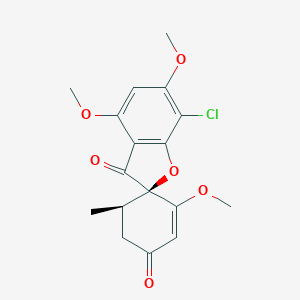

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)